Furosemide acyl-B-D-glucuronide is synthesized in the liver through the action of uridine diphosphate-glucuronosyltransferases, enzymes that facilitate the conjugation process. The compound is classified under the category of metabolites and specifically as an acyl glucuronide due to its structural characteristics involving an acyl group linked to a glucuronic acid moiety.
The synthesis of furosemide acyl-B-D-glucuronide typically involves incubating furosemide with uridine diphosphate-glucuronic acid in the presence of liver microsomes or specific recombinant uridine diphosphate-glucuronosyltransferase isoforms. The process can be summarized as follows:
This method allows for the efficient production of furosemide acyl-B-D-glucuronide, which can then be analyzed for its properties and biological activity.
Furosemide acyl-B-D-glucuronide has a molecular formula of and a molecular weight of approximately 506.87 g/mol. The structure features a glucuronic acid moiety linked to an acyl group derived from furosemide. The specific stereochemistry and functional groups present in this compound contribute to its biological activity.
NS(=O)(=O)c1cc(C(=O)O[C@@H]2O[C@@H]([C@@H](O)[C@H](O)[C@H]2O)C(=O)O)c(NCc3occc3)cc1ClThe detailed structure includes multiple hydroxyl groups, a sulfonamide group, and a chloro-substituted aromatic ring, which are critical for its interaction with biological systems.
Furosemide acyl-B-D-glucuronide undergoes various chemical reactions that can influence its stability and biological activity:
These reactions are crucial for understanding the pharmacokinetics and toxicological profiles of furosemide and its metabolites.
The mechanism of action for furosemide acyl-B-D-glucuronide primarily involves its role as a metabolite that influences drug disposition. Upon formation, this metabolite can interact with various biological targets:
Understanding these mechanisms is essential for assessing both therapeutic efficacy and potential toxicity.
Furosemide acyl-B-D-glucuronide exhibits several important physical and chemical properties:
These properties are crucial for handling, storage, and application in research settings.
Furosemide acyl-B-D-glucuronide serves several important roles in scientific research:
The study of this compound contributes significantly to our understanding of drug metabolism and safety assessments in pharmaceutical development.
Furosemide acyl-β-D-glucuronide formation occurs primarily via direct conjugation of the carboxylic acid moiety of furosemide with glucuronic acid, catalyzed by uridine 5'-diphospho-glucuronosyltransferases (UGTs). Human UGT1A9 serves as the dominant isoform responsible for this metabolic transformation, with minor contributions from UGT1A1 and UGT1A3. This enzymatic process yields a β-configuration glucuronide linkage at the carboxyl group, forming an ester glucuronide rather than the more common ether glucuronides formed with hydroxyl groups. The reaction follows a sequential mechanism where UDP-glucuronic acid donates the glucuronyl group to furosemide, producing the hydrophilic conjugate and UDP as a byproduct. Kinetic studies demonstrate that furosemide glucuronidation exhibits sigmoidal kinetics in human liver microsomes, best described by the Hill equation, suggesting positive cooperativity in the enzymatic binding process [3] [4] [7].
Table 1: Enzymatic Characteristics of Furosemide Acyl-β-D-Glucuronide Formation
| Characteristic | Value/Observation | Biological System | Reference |
|---|---|---|---|
| Primary UGT Isoform | UGT1A9 | Human liver microsomes | [4] |
| Kinetic Profile | Sigmoidal (Hill equation) | Human liver microsomes | [3] |
| Minor Contributing Isoforms | UGT1A1, UGT1A3 | Recombinant UGT systems | [4] |
| Reaction Type | Acyl glucuronidation | In vitro metabolism studies | [7] |
Significant interspecies differences exist in furosemide glucuronidation capacity and kinetics. While humans exhibit substantial conversion of furosemide to its acyl glucuronide, rats demonstrate markedly lower glucuronidation potential. Mouse models show distinct kinetic behavior characterized by substrate inhibition kinetics rather than the sigmoidal kinetics observed in humans. These differences have been attributed to variations in UGT isoform expression patterns and catalytic activities across species. Notably, the development of humanized UGT1 mice (hUGT1 mice), in which the murine Ugt1 locus is replaced with the human UGT1 gene cluster, has provided a valuable model for predicting human glucuronidation. In hUGT1 mice, furosemide glucuronidation kinetics closely mirror human kinetic parameters, unlike wild-type mice, highlighting the importance of human-relevant models for metabolic studies [3].
Acyl glucuronides exhibit inherent chemical reactivity due to the electrophilic nature of the carbonyl carbon in the ester linkage. Furosemide acyl-β-D-glucuronide undergoes intramolecular rearrangement through migration of the glucuronic acid moiety along its hydroxyl groups, forming positional isomers (2-, 3-, and 4-O-acyl isomers). These isomers retain the β-configuration at the anomeric center but display increased susceptibility to hydrolysis. More significantly, the open-chain forms of these isomers can react with nucleophilic residues on proteins (e.g., lysine, cysteine, histidine) via Schiff base formation, leading to covalent protein adduction. In vitro studies demonstrate that furosemide glucuronide forms covalent adducts with human serum albumin and other proteins, a process implicated in rare cases of idiosyncratic drug toxicity. The adduction potential varies significantly among different acyl glucuronides, with furosemide glucuronide exhibiting moderate reactivity compared to other carboxylate-containing drugs [8].
Accurate quantification of furosemide acyl-β-D-glucuronide in biological matrices requires specialized analytical approaches due to its inherent instability and potential for degradation during sample processing. Recent advances employ high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for simultaneous quantification of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate, and urine. Sample preparation typically involves protein precipitation with cold acetonitrile to minimize degradation, followed by chromatographic separation using reversed-phase columns with acidic mobile phases to stabilize the conjugate. Enzymatic hydrolysis with β-glucuronidase, followed by quantification of released furosemide, provides an alternative indirect quantification method. These methodologies enable precise determination of metabolite formation clearances, with reported values of 1.68 ± 0.58 L/h in non-pregnant women and 1.44 ± 0.41 L/h in pregnant women, demonstrating similar glucuronidation capacity between these populations. The development of these sensitive assays (LLOQ ≈ 5 ng/mL) facilitates pharmacokinetic studies and transporter interaction analyses without requiring excessive sample volumes [4].
Furosemide acyl-β-D-glucuronide exhibits complex pharmacokinetic behavior characterized by biphasic elimination. Following oral administration of furosemide, the glucuronide conjugate appears rapidly in plasma, with a terminal elimination half-life (approximately 33 hours) significantly longer than the parent drug (terminal half-life ≈ 30 hours). This extended half-life contributes to sustained exposure despite relatively low plasma concentrations. Renal clearance of the glucuronide (702 ± 221 mL/min during initial elimination) substantially exceeds glomerular filtration rate, indicating active tubular secretion. The conjugate demonstrates capacity-limited elimination, evidenced by disproportionate increases in systemic exposure at higher furosemide doses. Notably, only 15.3 ± 5.8% of the administered furosemide dose is recovered in urine as the acyl glucuronide, suggesting additional elimination pathways or extrarenal metabolism. The extended elimination phase (15-96 hours post-dose) contributes disproportionately to total exposure due to enterohepatic recirculation or redistribution from tissue compartments [5] [7].
Table 2: Pharmacokinetic Parameters of Furosemide Acyl-β-D-Glucuronide in Humans
| Parameter | Initial Phase (0-15h) | Terminal Phase (15-96h) | Measurement Method | |
|---|---|---|---|---|
| Elimination Half-life | 1.31 ± 0.60 h | 33.2 ± 28.0 h | HPLC quantification | [5] |
| Renal Clearance | 702 ± 221 mL/min | 109 ± 51.0 mL/min | Urinary excretion measurements | [5] |
| Cumulative Urinary Excretion | 13.4 ± 4.7% of dose | Additional 1.9 ± 1.1% of dose | HPLC-MS/MS | [4] [5] |
| Metabolite Formation Clearance | 1.68 ± 0.58 L/h (non-pregnant women) | 1.44 ± 0.41 L/h (pregnant women) | Pharmacokinetic modeling | [4] |
The renal and hepatic disposition of furosemide acyl-β-D-glucuronide involves multiple membrane transporters governing its secretion and potential reabsorption. Organic anion transporters (OAT1 and OAT3) located on basolateral membranes of proximal tubule cells mediate active uptake of the glucuronide from plasma into renal tubular cells. Subsequent efflux into the tubular lumen occurs via multidrug resistance-associated proteins (MRP2 and MRP4) and possibly breast cancer resistance protein (BCRP). This transporter-mediated elimination explains the high renal clearance values exceeding glomerular filtration rate. Competitive inhibition studies using probenecid demonstrate significant reduction in renal secretion clearance of the glucuronide, confirming OAT-mediated transport. Additionally, in vitro studies indicate that furosemide glucuronide is a substrate for hepatic uptake transporters (OATP2B1) and efflux pumps (MRP3), suggesting potential enterohepatic recirculation. These transporter interactions create complex disposition pathways that influence systemic and tissue exposure to the metabolite [4].
Furosemide acyl-β-D-glucuronide serves as both an object and perpetrator in clinically relevant drug-drug interactions (DDIs). As an object, its formation is susceptible to modulation by inhibitors or inducers of UGT1A9. Drugs such as mefenamic acid (UGT inhibitor) or rifampicin (UGT inducer) alter glucuronide formation rates and systemic exposure. As a perpetrator, the glucuronide competes for renal secretion transporters with other anionic compounds, potentially increasing their plasma concentrations. For instance, concomitant administration with probenecid reduces the renal clearance of furosemide glucuronide by approximately 40%, demonstrating transporter-mediated interaction. Furthermore, the extended terminal half-life of the glucuronide creates potential for accumulation during multiple dosing, which may exacerbate interactions with other drugs cleared through similar pathways. These interaction mechanisms underscore the importance of considering metabolites in comprehensive DDI assessments [4] [5].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: